(3S)-3-Amino-3-cyclobutylpropanoic acid

Beschreibung

BenchChem offers high-quality (3S)-3-Amino-3-cyclobutylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-Amino-3-cyclobutylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C7H13NO2 |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

(3S)-3-amino-3-cyclobutylpropanoic acid |

InChI |

InChI=1S/C7H13NO2/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 |

InChI-Schlüssel |

BKTGHCWCUCSXIV-LURJTMIESA-N |

Isomerische SMILES |

C1CC(C1)[C@H](CC(=O)O)N |

Kanonische SMILES |

C1CC(C1)C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(3S)-3-Amino-3-cyclobutylpropanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (3S)-3-Amino-3-cyclobutylpropanoic Acid

Executive Summary

(3S)-3-Amino-3-cyclobutylpropanoic acid is a non-proteinogenic, chiral β-amino acid. Its structure, featuring a cyclobutyl ring attached to the β-carbon, presents a unique scaffold for medicinal chemistry and drug discovery. Unlike their α-amino acid counterparts, β-amino acids introduce an additional carbon into the backbone, which imparts significant and often desirable changes to the resulting peptides and small molecules. These changes include increased metabolic stability, altered conformational preferences, and novel biological activities.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, synthesis strategies, analytical characterization, and potential applications of (3S)-3-Amino-3-cyclobutylpropanoic acid, with a focus on its utility for researchers in drug development.

Core Molecular Profile

A foundational understanding of the molecule's basic properties is critical for its application in research and development.

Nomenclature and Identifiers

-

Systematic IUPAC Name: (3S)-3-Amino-3-cyclobutylpropanoic acid

-

Common Synonyms: (S)-3-cyclobutyl-β-alanine

-

Molecular Formula: C₇H₁₃NO₂[4]

-

Molecular Weight: 143.18 g/mol [4]

Chemical Structure and Stereochemistry

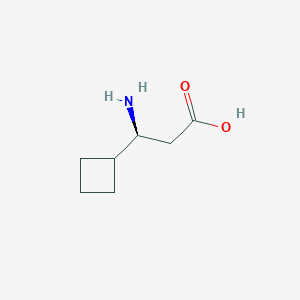

The defining features of this molecule are the propanoic acid backbone, an amino group at the C3 (or β) position, and a cyclobutyl ring also at C3. The "(3S)" designation specifies the stereochemistry at the chiral center, which is crucial for determining its interaction with biological targets.

Caption: 2D structure of (3S)-3-Amino-3-cyclobutylpropanoic acid.

Physicochemical Properties

While experimental data for this specific molecule is scarce, properties can be predicted based on its structure and comparison to similar compounds like (3S)-3-Amino-3-cyclopropylpropanoic acid.[5]

| Property | Predicted Value | Significance in Drug Development |

| LogP | ~0.3 - 0.8 | Indicates moderate lipophilicity, influencing membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | Affects transport properties and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | Influences binding interactions with target proteins. |

| Hydrogen Bond Acceptors | 2 | Influences binding interactions and solubility. |

| Rotatable Bonds | 3 | Relates to conformational flexibility. |

(Data derived from analogs such as (3S)-3-Amino-3-cyclopropylpropanoic acid[5])

Synthesis and Manufacturing

The synthesis of enantiomerically pure β-amino acids is a well-explored area of organic chemistry, driven by their value as building blocks for pharmaceuticals.[1][3]

Rationale for Synthesis

The development of synthetic routes to novel, unnatural amino acids like (3S)-3-Amino-3-cyclobutylpropanoic acid is crucial for expanding the chemical space available to medicinal chemists.[6] These building blocks enable the creation of peptidomimetics and small molecules with potentially improved pharmacological profiles, including enhanced stability against enzymatic degradation and unique binding characteristics.[2][7]

General Strategies for β-Amino Acid Synthesis

Several robust methods are available for the asymmetric synthesis of β-amino acids. The choice of method often depends on the availability of starting materials and the desired scale.

Caption: Common synthetic pathways to chiral β-amino acids.[8][9]

Proposed Synthetic Protocol: Asymmetric Mannich Reaction

This protocol outlines a plausible, high-level approach for the synthesis, chosen for its convergence and use of readily available starting materials.

Step 1: Imine Formation

-

Reactants: Cyclobutanecarboxaldehyde and a chiral auxiliary-based amine (e.g., (R)-tert-butanesulfinamide).

-

Procedure: The aldehyde and chiral amine are condensed in the presence of a dehydrating agent like copper(II) sulfate in a suitable solvent (e.g., dichloromethane) to form the corresponding chiral N-sulfinyl imine.

-

Causality: The use of a chiral auxiliary is a well-established strategy to induce stereoselectivity in the subsequent addition step.[8]

Step 2: Stereoselective Mannich Addition

-

Reactants: The chiral imine from Step 1 and a ketene silyl acetal (e.g., derived from methyl acetate).

-

Procedure: The ketene silyl acetal is added to the imine in the presence of a Lewis acid catalyst at low temperature (-78 °C). The reaction is then quenched.

-

Causality: The steric bulk of the chiral auxiliary directs the nucleophilic attack of the ketene silyl acetal to one face of the imine, establishing the desired (S)-stereocenter at the β-carbon.

Step 3: Deprotection and Hydrolysis

-

Reactants: The product from Step 2.

-

Procedure: The chiral auxiliary is removed under acidic conditions (e.g., HCl in methanol). The resulting methyl ester is then hydrolyzed to the carboxylic acid using a base (e.g., lithium hydroxide) followed by acidic workup.

-

Causality: This two-stage deprotection yields the final, unprotected β-amino acid.

Step 4: Purification

-

Method: The final product is purified using techniques such as recrystallization or ion-exchange chromatography to achieve high chemical and enantiomeric purity.

-

Validation: Purity is confirmed by NMR, MS, and chiral HPLC.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized compound. While specific spectra are not publicly available, the expected data can be reliably predicted.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~11-12 | Broad singlet | Carboxylic acid (-COOH) |

| ¹H | ~3.0-3.5 | Multiplet | Methine proton at C3 (-CH -NH₂) |

| ¹H | ~2.3-2.6 | Multiplet | Methylene protons at C2 (-CH₂ -COOH) |

| ¹H | ~1.6-2.2 | Multiplets | Cyclobutyl protons |

| ¹³C | ~175-180 | Singlet | Carbonyl carbon (-C OOH) |

| ¹³C | ~45-55 | Singlet | Methine carbon at C3 (-C H-NH₂) |

| ¹³C | ~35-45 | Singlet | Methylene carbon at C2 (-C H₂-COOH) |

| ¹³C | ~15-30 | Singlets | Cyclobutyl carbons |

(Predicted shifts are based on general values for similar structures[11])

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~3000-3300 cm⁻¹ (medium): N-H stretch of the primary amine.

-

~2850-2950 cm⁻¹ (strong): C-H stretches of the alkyl groups.

-

~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1550-1650 cm⁻¹ (medium): N-H bend of the amine.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected [M+H]⁺: m/z 144.102

-

Key Fragmentation: Loss of H₂O (m/z 126), loss of COOH (m/z 98), and fragmentation of the cyclobutyl ring.

Medicinal Chemistry and Drug Development Applications

The true value of (3S)-3-Amino-3-cyclobutylpropanoic acid lies in its potential to create novel therapeutics with superior properties.

Role in Peptidomimetics

Incorporating β-amino acids into peptide sequences fundamentally alters the backbone structure, leading to significant pharmacological advantages.[2]

-

Proteolytic Stability: The altered backbone is not recognized by many proteases, dramatically increasing the in-vivo half-life of the peptide.[7]

-

Conformational Constraint: β-amino acids can induce stable secondary structures, such as helices and turns, even in short peptides. This pre-organization can lead to higher binding affinity and selectivity for the target receptor.[2]

Caption: Comparison of α- and β-peptide backbones, highlighting the extra carbon.

Impact of the Cyclobutyl Moiety

The cyclobutyl group is a non-natural side chain that can serve as a bioisostere for proteinogenic residues like leucine or valine. However, its constrained, cyclic nature offers distinct advantages:

-

Modulation of Lipophilicity: It provides a non-polar, lipophilic character that can enhance membrane permeability and access to intracellular targets.

-

Steric Influence: The defined three-dimensional shape of the cyclobutyl ring can be used to probe binding pockets, potentially leading to improved potency and selectivity by creating more specific steric interactions than a flexible alkyl chain.

-

Novelty and Patentability: The use of such an unnatural amino acid provides a clear path to novel chemical entities with strong intellectual property protection.

Potential Therapeutic Targets

While this specific molecule has not been extensively studied, analogs with cyclic amino acid motifs have shown activity in several areas:

-

Enzyme Inhibition: Constrained amino acids are excellent candidates for designing enzyme inhibitors. For example, cyclic amino acid derivatives have been developed as potent inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), an approach used to treat addiction and seizures.[12][13]

-

GPCR Modulation: Peptides containing unnatural amino acids can act as more stable and potent agonists or antagonists for G-protein coupled receptors (GPCRs).

-

Antimicrobial Peptides: The enhanced stability imparted by β-amino acids makes them ideal for designing antimicrobial peptides that resist bacterial proteases.[7]

Pharmacokinetic Considerations (Predicted)

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is essential for any drug candidate.[14]

Caption: A generalized workflow for a pharmacokinetic study.[15]

-

Absorption: As an amino acid, it is likely absorbed via amino acid transporters in the gut, potentially leading to good oral bioavailability.[16] However, competition with dietary amino acids could affect the rate and extent of absorption.

-

Distribution: Its moderate lipophilicity suggests it may distribute into tissues beyond the systemic circulation.

-

Metabolism: β-amino acids are generally not substrates for the primary metabolic pathways of α-amino acids. Metabolism is likely to be slow, potentially occurring via minor pathways in the liver.[17] This metabolic stability is a key advantage.[3]

-

Excretion: The parent compound is likely to be excreted renally, a common pathway for small, water-soluble molecules.

Conclusion and Future Directions

(3S)-3-Amino-3-cyclobutylpropanoic acid represents a valuable and under-explored building block for modern drug discovery. Its unique combination of a β-amino acid backbone and a constrained cyclobutyl side chain offers a compelling strategy to overcome the traditional limitations of peptide-based therapeutics, namely poor metabolic stability. Future research should focus on developing efficient, scalable synthetic routes, incorporating this amino acid into peptide libraries for screening against various targets, and conducting detailed in-vitro and in-vivo studies to fully characterize its pharmacological and pharmacokinetic profiles. The insights gained will undoubtedly pave the way for the development of next-generation therapeutics with enhanced efficacy and safety.

References

-

Title: 2-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 21988066 - PubChem Source: PubChem URL: [Link]

-

Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF Source: ResearchGate URL: [Link]

-

Title: Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Beta2-Amino Acids: Synthesis Approaches & Compounds Source: Chiroblock GmbH URL: [Link]

-

Title: Showing Compound 3-Aminobutanoic acid (FDB008314) Source: FooDB URL: [Link]

-

Title: β-Amino Acid synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: Amino acid pharmacokinetics and safety assessment Source: PubMed URL: [Link]

-

Title: β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL Source: Institute of Chemistry, Skopje, Macedonia URL: [Link]

-

Title: Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation Source: ResearchGate URL: [Link]

-

Title: (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a potent γ-aminobutyric acid aminotransferase inactivator for the treatment of cocaine addiction Source: PubMed URL: [Link]

-

Title: Valproic Acid Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

-

Title: Chapter 16: Pharmacokinetics of Drug Absorption Source: AccessPharmacy URL: [Link]

-

Title: NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Source: University of Illinois Urbana-Champaign Chemistry URL: [Link]

-

Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review Source: Hilaris URL: [Link]

-

Title: Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid Source: DergiPark URL: [Link]

-

Title: Amino Acids in the Development of Prodrugs Source: MDPI URL: [Link]

-

Title: 1H proton nmr spectrum of propanoic acid C3H6O2 Source: Doc Brown's Chemistry URL: [Link]

-

Title: Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective Source: MDPI URL: [Link]

Sources

- 1. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. 2-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 21988066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a potent γ-aminobutyric acid aminotransferase inactivator for the treatment of cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amino acid pharmacokinetics and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 16. mdpi.com [mdpi.com]

- 17. ClinPGx [clinpgx.org]

An In-depth Technical Guide to Non-proteinogenic Amino Acids: Cyclobutane Derivatives

Abstract

Non-proteinogenic amino acids (NPAAs) represent a significant expansion of the chemical space available for drug discovery and peptide engineering. Among these, cyclobutane-containing amino acids (CBAAs) have emerged as a compelling class of building blocks due to the unique conformational constraints imposed by their strained four-membered ring system. This guide provides a comprehensive technical overview of cyclobutane-derived amino acids, intended for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental principles governing their synthesis, delve into their distinct structural properties, and showcase their applications as powerful tools in the design of novel peptidomimetics and bioactive molecules. This document emphasizes the causal relationships behind synthetic strategies and the logic of experimental design, providing actionable insights for laboratory application.

Introduction: The Strategic Value of Conformational Constraint

The therapeutic potential of peptides is often hindered by poor metabolic stability and low bioavailability. A primary strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids designed to enforce specific backbone conformations.[1] Cyclobutane amino acids are particularly effective in this role.[1][2] The inherent ring strain of the cyclobutane moiety restricts the rotational freedom of the peptide backbone, pre-organizing the molecule into a specific secondary structure, such as a β-turn or helical motif.[3] This conformational rigidity can lead to enhanced binding affinity for biological targets and increased resistance to proteolytic degradation.

1.1 The Cyclobutane Motif: A Tool for Precise Structural Control

The cyclobutane ring is not a static, planar structure. It exists in a "puckered" conformation, which modulates the spatial orientation of substituents.[4] This puckering, combined with the stereochemistry of the amino and carboxyl groups, allows for the creation of a diverse array of rigid scaffolds.[5] By carefully selecting the substitution pattern and stereoisomer of the CBAA, chemists can fine-tune the dihedral angles of the peptide backbone, effectively "locking" it into a desired bioactive conformation.[3] This level of control is critical for designing potent and selective therapeutic agents.

1.2 Stereochemistry: The Driver of Biological Function

As with all amino acids, the stereochemistry of CBAAs is paramount. The spatial arrangement of the amino and carboxyl groups relative to the cyclobutane ring (cis or trans) and the absolute configuration (R or S) at each stereocenter dictates how the molecule will interact with chiral biological targets like enzymes and receptors.[2] Consequently, stereocontrolled synthesis is not merely an academic exercise but a fundamental requirement for the rational design of drugs incorporating these motifs.[6]

Synthetic Strategies for Cyclobutane Amino Acids

The construction of the strained cyclobutane ring, particularly with the requisite stereochemical control, presents unique synthetic challenges. Several powerful methodologies have been developed to address this.

2.1 [2+2] Cycloaddition: The Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition reaction, which involves the joining of two alkene-containing molecules to form a four-membered ring, is a primary method for synthesizing cyclobutane derivatives.[6][7]

-

Thermal and Photochemical Methods: Historically, thermal and photochemical approaches have been used. Photochemical [2+2] cycloadditions, in particular, have seen a resurgence with the advent of visible-light photocatalysis.[1][8][9] These methods often proceed under mild conditions, offering high functional group tolerance.[1] For example, the photosensitized cycloaddition of dehydroamino acids with styrenes provides direct access to substituted cyclobutane α-amino acids.[8]

-

Catalysis and Stereocontrol: Modern variations often employ transition metal or organocatalysts to achieve high levels of stereoselectivity.[6] Chiral catalysts can direct the facial selectivity of the cycloaddition, leading to the formation of enantioenriched products.

Diagram 1: Generalized [2+2] Photocatalytic Cycloaddition Workflow This diagram illustrates the fundamental process of using a photocatalyst to generate a cyclobutane ring from two olefin precursors, a common strategy for synthesizing CBAA cores.

Sources

- 1. usiena-air.unisi.it [usiena-air.unisi.it]

- 2. researchgate.net [researchgate.net]

- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones | MDPI [mdpi.com]

- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyclobutane synthesis [organic-chemistry.org]

An In-depth Technical Guide to β-Amino Acid Analogs of Cyclobutylalanine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of conformationally constrained non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed exploration of β-amino acid analogs derived from cyclobutylalanine. We delve into the strategic importance of the cyclobutyl moiety, dissect key synthetic methodologies with an emphasis on stereocontrol, analyze the resulting physicochemical properties, and survey the applications of these unique building blocks in drug discovery. This document serves as a technical resource, offering both foundational knowledge and actionable protocols for scientists engaged in the design and synthesis of advanced peptidomimetics and other therapeutic agents.

Introduction: The Strategic Value of Constrained Scaffolds

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, the latter of which can lead to an entropic penalty upon receptor binding.[1] To overcome these limitations, medicinal chemists often turn to peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties.[2][3][4]

β-amino acids are particularly valuable in this context.[2][3][4] By introducing an additional carbon into the amino acid backbone, they fundamentally alter the conformational preferences and proteolytic susceptibility of the resulting peptide.[2][3][4][5][6] When the side chain of a β-amino acid is a cyclic structure, such as a cyclobutane ring, we introduce a further layer of conformational rigidity. This guide focuses specifically on β-amino acid analogs of cyclobutylalanine, a class of compounds that leverages the unique steric and electronic properties of the cyclobutane ring to create powerful tools for drug design.

The cyclobutane motif is increasingly recognized for its ability to:

-

Impose Conformational Restriction: Replacing a flexible alkyl linker with a cyclobutane ring limits the number of accessible conformations, pre-organizing the molecule for optimal interaction with its biological target.[1][7]

-

Enhance Metabolic Stability: The strained ring system can shield adjacent peptide bonds from enzymatic degradation.[1][8]

-

Serve as an Aryl Isostere: The three-dimensional nature of the cyclobutane ring can mimic the spatial arrangement of aromatic groups while offering a different physicochemical profile.[1][7]

-

Fill Hydrophobic Pockets: The cyclobutyl group can effectively occupy hydrophobic pockets within enzyme active sites or receptor binding domains.[1][7][8]

This guide will provide the technical details necessary to synthesize, understand, and apply these valuable molecular building blocks.

The Cyclobutyl Moiety: A Unique Structural Element

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[1] Unlike the planar depiction often used in 2D drawings, cyclobutane adopts a puckered or folded conformation to relieve torsional strain, resulting in C-C-C bond angles of about 88°.[1][9] This puckered geometry is a key feature, as it presents substituents in well-defined spatial vectors, a critical aspect for designing molecules that interact with specific biological targets. The C-C bonds within the ring are slightly longer than in a typical alkane (1.56 Å vs. 1.54 Å), a result of 1,3 non-bonding repulsions.[1] These unique structural features distinguish cyclobutane from other cycloalkanes and contribute to its utility in drug design.

Synthetic Strategies for β-Cyclobutylalanine Analogs

The synthesis of β-amino acids can be broadly approached through several established methods. For creating β-cyclobutylalanine analogs, these methods are adapted from either α-cyclobutylalanine or other suitable cyclobutane precursors.

Arndt-Eistert Homologation of α-Cyclobutylalanine

One of the most direct and widely used methods for converting an α-amino acid to its β-homolog is the Arndt-Eistert synthesis.[10][11][12] This reaction sequence effectively inserts a methylene group between the carboxyl and α-carbon of the starting amino acid.

The core mechanism involves three key steps:

-

Activation: The starting N-protected α-cyclobutylalanine is converted to a more reactive species, typically an acid chloride or a mixed anhydride.

-

Diazoketone Formation: The activated acid reacts with diazomethane to form an α-diazoketone intermediate. It is crucial to use excess diazomethane to neutralize the HCl generated if starting from an acid chloride, preventing the formation of a chloromethyl ketone byproduct.[11]

-

Wolff Rearrangement: The α-diazoketone, in the presence of a metal catalyst (commonly Ag₂O) or upon photolysis, undergoes rearrangement to form a ketene.[10] This ketene is then trapped by a nucleophile (e.g., water, alcohol, or amine) to yield the final β-amino acid product or its derivative.[10]

Experimental Protocol: Arndt-Eistert Synthesis of Fmoc-β-cyclobutyl-L-alanine

This protocol is a representative example based on established chemical principles.[10][11][13] Researchers should consult primary literature for specific substrate and scale-dependent optimizations.

-

Acid Chloride Formation: To a solution of Fmoc-α-cyclobutyl-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

-

Diazoketone Synthesis: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane (approx. 3.0 eq) dropwise until a persistent yellow color is observed. Stir the mixture at 0 °C for 3 hours. Caution: Diazomethane is toxic and potentially explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Wolff Rearrangement: In a separate flask, prepare a solution of silver benzoate (0.1 eq) in triethylamine (1.5 eq) and water (5.0 eq) dissolved in 1,4-dioxane. Add the diazoketone solution dropwise to this mixture at room temperature. After the addition is complete, heat the reaction to 50-60 °C and stir for 4-6 hours until nitrogen evolution ceases.

-

Workup and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Fmoc-β-cyclobutyl-L-alanine.

Note: Modern variations of this reaction utilize safer diazomethane alternatives or employ continuous flow setups to minimize hazards and improve scalability.[13][14]

Synthesis from Cyclobutane Precursors

An alternative to homologation is to build the β-amino acid structure directly on a pre-existing cyclobutane ring. This approach offers flexibility in accessing different isomers and substitution patterns.

A. Photochemical [2+2] Cycloaddition: A powerful method for creating the cyclobutane ring itself is the photochemical [2+2] cycloaddition. For instance, the reaction between an appropriate alkene (like ethylene) and a cyclic enone system (like a derivatized uracil) can form a cyclobutane ring with a specific cis configuration.[15] Subsequent chemical degradation of the heterocyclic ring can then unveil the desired aminomethyl and carboxylic acid functionalities. This method has been successfully used to prepare all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid from a single chiral starting material.[15]

B. Starting from Substituted Cyclobutanones: Commercially available or readily synthesized cyclobutanones can serve as versatile starting points. For example, 3-oxocyclobutane-1-carboxylic acid can be subjected to reductive amination to install the amino group, or undergo other transformations to build the desired functionality.[16] Grignard reactions on the ketone can introduce further diversity, followed by functional group interconversions to yield the final β-amino acid.[16]

Stereochemical Considerations

For any amino acid analog used in drug design, precise control of stereochemistry is paramount. β-Amino acids derived from cyclobutylalanine can possess multiple stereocenters, leading to a variety of diastereomers (cis and trans isomers relative to the ring).

-

Stereocontrol in Arndt-Eistert: When starting with an enantiopure α-amino acid, the Arndt-Eistert homologation typically proceeds with retention of configuration at the α-carbon (which becomes the β-carbon in the product).

-

Stereocontrol in Cycloadditions: The stereochemical outcome of [2+2] cycloadditions is dictated by the facial selectivity of the approach of the two reactants, which can often be controlled by using chiral auxiliaries or catalysts.[17][18]

-

Isomer Interconversion: It is possible to interconvert isomers. For example, protocols have been developed for the epimerization of cis-2-(aminomethyl)cyclobutane-1-carboxylic acid derivatives to their corresponding trans isomers, providing access to the full spectrum of stereoisomers from a single synthetic pathway.[15]

Applications in Medicinal Chemistry and Peptidomimetics

The unique structural features of β-cyclobutylalanine analogs make them highly attractive for incorporation into bioactive molecules.

Peptidomimetics and Proteolysis Resistance

The primary application is in the creation of peptidomimetics with enhanced stability and defined secondary structures.[2][3][4] The β-amino acid backbone is inherently more resistant to degradation by common peptidases.[2][4] The rigid cyclobutyl group further constrains the peptide backbone, which can lock the molecule into a bioactive conformation. For example, the inclusion of a highly constrained (1S,2S)-2-aminocyclobutane-1-carboxylic acid in short oligomers has been shown to induce well-defined helical folding in solution.[19]

Receptor Selectivity and Potency

Conformational constraint can dramatically improve the selectivity of a ligand for a specific receptor subtype. In one notable example, analogs of the C-terminal fragment of neuropeptide Y (NPY) containing cyclobutane β-amino acids displayed exclusive binding to the Y4 receptor subtype, whereas the parent peptide was non-selective.[19] In other cases, the introduction of a cyclobutyl ring has led to a remarkable 10-fold increase in potency, hypothesized to be driven by favorable desolvation effects in a buried binding pocket.[1]

Data Summary: Impact of Cyclobutane Incorporation

| Application Area | Observation | Rationale | Reference(s) |

| Receptor Selectivity | NPY analogs with cyclobutane β-AAs show exclusive Y4R binding. | Conformational restriction limits interaction with other receptor subtypes. | [19] |

| Biological Potency | A 10-fold increase in potency observed in a cancer therapeutic lead. | The cyclobutyl group induced a "kink" promoting a more buried binding mode. | [1] |

| Metabolic Stability | Peptides containing β-amino acids show lower rates of degradation. | The altered backbone is a poor substrate for proteases. | [2][4][10] |

| Cell Penetration | Can influence cell uptake ability of Cell Penetrating Peptides (CPPs). | The rigidity of the cyclobutane β-AA can preclude conformations suitable for cell uptake. | [19] |

Conclusion and Future Outlook

β-Amino acid analogs of cyclobutylalanine represent a powerful and, to some extent, underutilized class of building blocks in drug discovery.[1] Their synthesis, while requiring specialized methods like the Arndt-Eistert homologation or stereoselective cycloadditions, is well-established and provides access to a rich diversity of structures. The ability of the cyclobutyl moiety to impart conformational rigidity, enhance metabolic stability, and modulate receptor selectivity makes these compounds invaluable for transforming peptide leads into viable drug candidates. As synthetic methods continue to improve and our understanding of structure-activity relationships deepens, we can expect to see the increased application of these constrained analogs in the development of next-generation therapeutics targeting a wide range of diseases.

References

-

Werry, L., Verhoork, S., & Bolt, R. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Available at: [Link]

-

Juaristi, E., & Soloshonok, V. A. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 861-873. Available at: [Link]

-

ACS Publications. (2025). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development. Available at: [Link]

-

ResearchGate. (2025). Beta-amino acids: versatile peptidomimetics. Available at: [Link]

-

Bentham Science. (n.d.). β-Amino Acids: Versatile Peptidomimetics. Available at: [Link]

-

Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. Available at: [Link]

-

ResearchGate. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Available at: [Link]

-

Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. Available at: [Link]

-

ResearchGate. (2025). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Available at: [Link]

-

Scite. (n.d.). The Synthesis and Activity of cis‐and trans‐2‐(Aminomethyl) cyclopropanecarboxylic Acid as Conformationally Restricted Analogues of GABA. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids. Available at: [Link]

-

Royal Society of Chemistry. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. Available at: [Link]

-

ResearchGate. (2025). Aminoacids of the cyclobutane series. Available at: [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Available at: [Link]

-

ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

-

PlumX. (n.d.). Stereoselective synthesis of cyclobutyl γ-amino acids leading to branched peptides with a cyclobutane core. Available at: [Link]

-

MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available at: [Link]

-

ScienceDirect. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Available at: [Link]

-

Quora. (2022). What is the most stable conformer for cyclobutane? Available at: [Link]

-

MDPI. (2026). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. Available at: [Link]

-

ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of β-amino acid derivatives a, Selected examples of β-amino. Available at: [Link]

-

Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Available at: [Link]

-

Organic Syntheses. (n.d.). 19. Available at: [Link]

-

Frontiers. (n.d.). Advances in the synthesis of β-alanine. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. mdpi.com [mdpi.com]

- 9. quora.com [quora.com]

- 10. Arndt-Eistert Synthesis [organic-chemistry.org]

- 11. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 12. Arndt-Eistert Homologation | Ambeed [ambeed.com]

- 13. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 17. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones | MDPI [mdpi.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Structural and Pharmacological Profiling of (3S)-3-Amino-3-cyclobutylpropionic Acid

Executive Summary

(3S)-3-Amino-3-cyclobutylpropionic acid (IUPAC: (3S)-3-amino-3-cyclobutylpropanoic acid) is a highly specialized, non-natural chiral β-amino acid. Identified by the CAS Registry Number 1260611-07-1 [1], this compound has emerged as a critical building block in modern medicinal chemistry. By integrating a sterically demanding cyclobutyl ring with a β-amino acid backbone, it provides unique conformational rigidity and proteolytic resistance. This guide explores its physicochemical properties, mechanistic rationale in drug design, and field-proven synthetic protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of this chiral building block is essential for predicting its behavior in organic synthesis and biological systems[2].

Table 1: Core Physicochemical Data

| Property | Value | Scientific Implication |

| CAS Number | 1260611-07-1 | Primary identifier for the (S)-enantiomer[1]. |

| Molecular Formula | C₇H₁₃NO₂ | Defines the stoichiometric baseline for reaction scaling. |

| Molecular Weight | 143.18 g/mol | Low molecular weight allows for integration into larger scaffolds without violating Lipinski’s Rule of 5. |

| Stereochemistry | (S)-configuration at β-carbon | Critical for stereospecific binding in enzymatic active sites and receptor pockets[3]. |

| Structural Features | Cyclobutyl ring, β-amino acid | Induces steric strain; shifts the amine away from the α-carbon, preventing standard peptide bond cleavage. |

Mechanistic Rationale: The Role of the Cyclobutyl β-Amino Scaffold

The selection of (3S)-3-amino-3-cyclobutylpropionic acid in drug development is rarely arbitrary; it is driven by two primary structural causalities:

-

Conformational Rigidity & Steric Strain: The cyclobutyl ring introduces significant steric bulk and ring strain, which restricts the rotational degrees of freedom around the β-carbon. This "locks" the molecule into specific bioactive conformations, minimizing the entropic penalty upon binding to target proteins and thereby enhancing binding affinity[3].

-

Proteolytic Shielding: Natural α-amino acids are highly susceptible to enzymatic cleavage by endogenous proteases. By shifting the amine to the β-position and flanking it with a bulky cyclobutyl substituent, the resulting peptidomimetics become virtually invisible to standard proteases, dramatically increasing the in vivo half-life of the drug.

Pharmacological Applications in Modern Drug Design

This specific enantiomer is currently utilized in the synthesis of several advanced therapeutic classes.

Table 2: Key Pharmacological Target Modulations

| Target | Disease Indication | Role of Cyclobutyl Moiety | Reference |

| Cbl-b E3 Ligase | Cancer Immunotherapy | Enhances binding affinity and steric fit within the TKB/RF domains of the ligase. | WO2024233831A1[4] |

| Apelin Receptor (APJ) | Cardiovascular & Metabolic | Modulates receptor agonism and increases systemic stability of benzimidazole derivatives. | Vulcanchem[3] |

| Viral Neuraminidase | Influenza | Improves target residence time and limits enzymatic degradation by the virus. | WO2013019828A1[3] |

Cbl-b E3 Ligase Inhibition

Casitas B-lineage lymphoma-b (Cbl-b) is a negative regulator of T-cell activation. Inhibitors utilizing the cyclobutyl β-amino scaffold block the RF domain of Cbl-b, preventing the ubiquitination and degradation of ZAP70. This leads to sustained T-cell activation, a highly desirable outcome in cancer immunotherapy[4].

Pathway of Cbl-b inhibition by cyclobutyl-scaffold drugs promoting T-cell activation.

Synthetic Workflows & Experimental Protocols

To integrate (3S)-3-amino-3-cyclobutylpropionic acid into complex APIs (such as isoindolin-1-one derivatives for Cbl-b inhibition), a highly controlled reductive amination is typically employed[4].

Step-by-Step Reductive Amination Protocol

The following protocol is designed as a self-validating system to ensure maximum yield and stereochemical integrity.

Step 1: Imine Condensation

-

Procedure: In a dry flask, combine the target aldehyde/ketone precursor with (3S)-3-amino-3-cyclobutylpropanoic acid (1.96 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add glacial acetic acid (0.09 mL, 1.64 mmol)[4]. Stir at 25 °C for 2 hours.

-

Causality: Acetic acid acts as a mild protic catalyst. It protonates the carbonyl oxygen to increase its electrophilicity without fully protonating the β-amine (which would destroy its nucleophilicity). DCM provides a non-polar, aprotic environment that favors the elimination of water.

-

Self-Validation Check: Do not proceed until LC-MS or FT-IR confirms the complete disappearance of the carbonyl peak and the formation of the stable imine/iminium intermediate. Premature reduction will yield unwanted alcohol byproducts.

Step 2: Selective Reduction

-

Procedure: Add sodium triacetoxyhydroborate (NaBH(OAc)₃, 693.5 mg, 3.27 mmol) to the mixture[4]. Stir continuously at 25 °C for 16 hours.

-

Causality: NaBH(OAc)₃ is specifically chosen over harsher agents like NaBH₄ because its steric bulk and electron-withdrawing acetate groups make it a mild reducing agent. It selectively reduces the iminium ion without attacking unreacted aldehydes or ketones.

Step 3: Purification and Isolation

-

Procedure: Concentrate the reaction mixture under reduced pressure. Purify the residue via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a gradient of Water (with Formic Acid) and Acetonitrile (8% to 38% ACN)[4].

-

Self-Validation Check: The inclusion of Formic Acid (FA) in the aqueous mobile phase is critical. It ensures the newly formed secondary amine remains fully protonated, preventing peak tailing on the C18 column and ensuring high-resolution separation from unreacted starting materials.

Reductive amination workflow for integrating the cyclobutyl β-amino acid into drug scaffolds.

Conclusion

(3S)-3-Amino-3-cyclobutylpropionic acid (CAS 1260611-07-1) represents a paradigm shift in the design of sterically constrained peptidomimetics. By leveraging its unique physicochemical properties—specifically its conformational rigidity and resistance to proteolytic degradation—drug development professionals can engineer highly selective, long-lasting therapeutics targeting complex pathways like Cbl-b ligase and the Apelin receptor.

References

-

PubChem Database. "(3S)-3-Amino-3-cyclobutylpropanoic acid; CID 34178102." National Center for Biotechnology Information. URL:[Link]

-

ChemSrc. "(3S)-3-Amino-3-cyclobutylpropanoic acid (CAS: 1260611-07-1) Properties and Identifiers." URL:[Link]

- Google Patents. "WO2024233831A1 - 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl." World Intellectual Property Organization.

Sources

- 1. 1260611-07-1_(3S)-3-Amino-3-cyclobutylpropanoic acidCAS号:1260611-07-1_(3S)-3-Amino-3-cyclobutylpropanoic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. (3S)-3-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 34178102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-Methyl 2-amino-3-cyclobutylpropanoate HCl () for sale [vulcanchem.com]

- 4. WO2024233831A1 - 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl - Google Patents [patents.google.com]

Therapeutic Potential of (3S)-3-Amino-3-cyclobutylpropanoic Acid: A Technical Guide for Drug Discovery

Executive Summary

(3S)-3-Amino-3-cyclobutylpropanoic acid (CAS: 754176-53-9) is a non-proteinogenic

Its therapeutic value lies not as a standalone active pharmaceutical ingredient (API), but as a critical scaffold for peptidomimetics and small-molecule drug design . By incorporating the cyclobutyl moiety at the

Key Applications:

-

Peptidomimetics: Enhancing the metabolic stability of peptide therapeutics by blocking peptidase cleavage.

-

Neuropathic Pain & Epilepsy: Investigated as a next-generation ligand for the

subunit of voltage-gated calcium channels. -

Integrin Antagonists: Serving as a rigid spacer in RGD-mimetic compounds for anti-thrombotic and anti-angiogenic therapies.

Chemical & Structural Properties[1][2][3]

Molecular Identity

-

IUPAC Name: (3S)-3-Amino-3-cyclobutylpropanoic acid

-

Common Names: (S)-

-Cyclobutylalanine; (S)-3-Cyclobutyl- -

Molecular Formula:

-

Molecular Weight: 143.18 g/mol

-

Chirality: The (3S)-configuration is critical for biological recognition, particularly in mimicking L-amino acids or targeting stereoselective receptors like GABA transporters.

Structural Significance

This molecule bridges the gap between flexible linear amino acids and rigid cyclic systems.

| Feature | Impact on Drug Design |

| Introduces an extra methylene group ( | |

| Cyclobutyl Side Chain | Provides significant steric bulk and lipophilicity ( |

| (3S) Stereochemistry | Ensures specific topological alignment with receptor pockets, avoiding "eutomer/distomer" issues common in racemic mixtures. |

Therapeutic Applications & Mechanism of Action[4]

Mechanism 1: Proteolytic Resistance in Peptide Drugs

The primary utility of (3S)-3-Amino-3-cyclobutylpropanoic acid is in peptidomimetics . Endogenous peptidases (e.g., trypsin, chymotrypsin) specifically recognize

-

The "Beta-Block" Effect: Replacing a natural

-amino acid with this -

Result: Peptide drugs incorporating this residue exhibit significantly extended plasma half-lives (

).

Mechanism 2: Gabapentinoid Activity (Neuropathic Pain)

The structure of (3S)-3-Amino-3-cyclobutylpropanoic acid is homologous to Pregabalin (isobutyl-GABA) and Gabapentin (cyclohexyl-GABA).

-

Target:

and -

Action: Binding to this subunit reduces the trafficking of VGCCs to the presynaptic membrane, thereby decreasing the release of excitatory neurotransmitters (glutamate, substance P) in pain pathways.

-

Advantage: The cyclobutyl ring offers a different lipophilic profile, potentially altering Blood-Brain Barrier (BBB) penetration and receptor affinity compared to the cyclohexyl (Gabapentin) or isobutyl (Pregabalin) variants.

Visualization: Structural Homology & Interaction

The following diagram illustrates the structural relationship between this molecule and established neuropathic pain drugs, highlighting the pharmacophore conservation.

Caption: Structural evolution of GABA analogs. The (3S)-cyclobutyl variant combines features of Gabapentin and Pregabalin, targeting the same calcium channel subunit.

Synthesis & Manufacturing

Achieving the (3S)-configuration with high enantiomeric excess (ee > 98%) is critical. The two primary industrial routes are Arndt-Eistert Homologation and Enzymatic Resolution .

Route A: Arndt-Eistert Homologation (Chemical)

This method converts an

-

Starting Material: (S)-Cyclobutylalanine (N-protected).

-

Activation: Convert carboxylic acid to mixed anhydride (using ethyl chloroformate).

-

Diazotization: React with diazomethane (

) or TMS-diazomethane to form the -

Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water.[1]

-

Result: Insertion of a methylene group to yield the

-amino acid.[2]

Route B: Enzymatic Resolution (Biocatalytic)

Preferred for green chemistry and scalability.

-

Substrate: Racemic ethyl 3-amino-3-cyclobutylpropanoate.

-

Biocatalyst: Candida antarctica Lipase B (CAL-B).

-

Process: Selective hydrolysis of the (S)-ester or acylation of the (S)-amine.

-

Yield: Kinetic resolution limits yield to 50%, but ee is typically >99%.

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating

Reagents:

-

Resin: Rink Amide MBHA.

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

-

Base: DIPEA (Diisopropylethylamine).

Step-by-Step:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Remove Fmoc group with 20% piperidine/DMF (

min). Wash -

Activation: Dissolve Fmoc-(3S)-3-Amino-3-cyclobutylpropanoic acid (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq).

-

Coupling: Add activated solution to resin. Shake for 2 hours (double the standard time for

-amino acids). -

Monitoring: Perform Kaiser test. If positive (blue), repeat coupling.

-

Capping: Cap unreacted sites with acetic anhydride/pyridine if necessary.

Protocol: In Vitro Plasma Stability Assay

To validate the "beta-block" effect.

-

Preparation: Dissolve test peptide (10

M) in human plasma (pooled). -

Incubation: Incubate at 37°C with gentle shaking.

-

Sampling: Aliquot 50

L at -

Quenching: Add 200

L cold acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000g for 10 min. -

Analysis: Analyze supernatant via LC-MS/MS to determine % parent compound remaining.

References

-

PubChem. (2025). 2-Amino-3-cyclobutylpropanoic acid | C7H13NO2. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2023). Arndt-Eistert Synthesis: Mechanism and Applications. [Link]

- Steer, D. L., et al. (2002). Beta-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry. (Contextual citation for beta-amino acid stability mechanisms).

Sources

Methodological & Application

Synthesis of (3S)-3-Amino-3-cyclobutylpropanoic acid via Arndt-Eistert homologation

Application Note: Synthesis of (3S)-3-Amino-3-cyclobutylpropanoic Acid via Arndt-Eistert Homologation

Executive Summary & Strategic Rationale

The incorporation of β-amino acids into peptidomimetics is a cornerstone strategy in modern drug development. Peptides containing β-amino acid patterns exhibit highly predictable secondary structures (foldamers) and demonstrate profound resistance to proteolytic degradation, significantly enhancing their pharmacokinetic profiles[1]. The target molecule, (3S)-3-Amino-3-cyclobutylpropanoic acid , features a bulky cyclobutyl ring at the β-position, introducing rigid steric constraints that are highly valuable for modulating receptor-ligand interactions.

This application note details a highly stereospecific, self-validating synthetic route to (3S)-3-Amino-3-cyclobutylpropanoic acid starting from Boc-L-cyclobutylglycine. The protocol leverages the classic Arndt-Eistert homologation, a premier method for the one-carbon extension of carboxylic acids[2].

Mechanistic Causality: The Arndt-Eistert Advantage

To synthesize β-amino acids from their α-amino acid precursors, the integrity of the chiral center must be strictly preserved. The Arndt-Eistert homologation is selected over alternatives like the Kowalski ester homologation[3] for its historical robustness and excellent atom-stereospecificity in discovery-scale synthesis.

The causality of the reaction design is built on three mechanistic pillars:

-

Mild Activation : The α-amino acid is activated as a mixed anhydride rather than an acid chloride. Acid chlorides can degrade acid-labile protecting groups (like Boc) and increase the risk of racemization via oxazolone intermediates.

-

Stoichiometric Scavenging : The diazo transfer utilizes an excess of diazomethane. This excess is not merely to drive the reaction; it acts as an essential base to scavenge the liberated acid, preventing the formation of unwanted α-chloromethyl ketone side products[4].

-

Stereoretentive Migration : The defining step is the silver(I)-catalyzed Wolff rearrangement. As the α-diazoketone extrudes nitrogen gas, the cyclobutyl-bearing chiral center migrates to the adjacent carbon to form a ketene intermediate. Because the migrating bond does not break at the stereogenic center, the (S)-configuration is perfectly retained[2].

Synthetic Workflow

Arndt-Eistert homologation workflow for (3S)-3-Amino-3-cyclobutylpropanoic acid synthesis.

Self-Validating Experimental Protocol

Safety Directive: Diazomethane is highly toxic and potentially explosive. All operations must be conducted in a specialized fume hood using Clear-Seal (non-ground glass) equipment behind a blast shield. For industrial scale-up, continuous flow photochemical reactors are strongly recommended to mitigate diazo accumulation[5].

Step 1: Mixed Anhydride Formation

-

Procedure : Dissolve Boc-L-cyclobutylglycine (10.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the system to -15 °C using a dry ice/ethylene glycol bath. Add N-methylmorpholine (NMM) (11.0 mmol), followed by the dropwise addition of isobutyl chloroformate (IBCF) (10.5 mmol).

-

Causality : The sub-zero temperature is critical to suppress the formation of symmetric anhydrides and prevent racemization.

-

Validation : Stir for 15 minutes. The reaction self-validates through the immediate precipitation of a white solid (NMM·HCl), confirming that activation has occurred.

Step 2: α-Diazoketone Synthesis

-

Procedure : Rapidly filter the cold mixed anhydride solution directly into a pre-cooled (-15 °C) ethereal solution of diazomethane (~30.0 mmol, 3.0 eq)[6]. Allow the mixture to warm to room temperature and stir for 3 hours.

-

Causality : A strict 3-fold excess of diazomethane is maintained to ensure complete acylation while neutralizing the system[4].

-

Validation : Quench the remaining diazomethane with dilute acetic acid until nitrogen bubbling ceases. Concentrate the crude mixture and analyze via IR spectroscopy. A successful diazo transfer is confirmed by the appearance of a sharp, intense diazo stretching band at ~2100 cm⁻¹ .

Step 3: Wolff Rearrangement

-

Procedure : Dissolve the crude α-diazoketone in a mixture of THF (40 mL) and H₂O (10 mL). Add a solution of silver benzoate (1.0 mmol, 10 mol%) in triethylamine (20.0 mmol). Stir the mixture in the dark at room temperature for 12 hours.

-

Causality : Silver(I) lowers the activation energy for nitrogen extrusion, facilitating the rearrangement to the ketene[2]. Triethylamine acts as a proton shuttle, guiding the nucleophilic attack of water onto the ketene to form the carboxylic acid rather than a diketene dimer.

-

Validation : Filter through Celite to remove black silver salts. IR analysis of the organic extract will show the complete disappearance of the 2100 cm⁻¹ band and the emergence of a broad carboxylic acid O-H stretch and ester/acid C=O stretches.

Step 4: Deprotection and Isolation

-

Procedure : Dissolve the Boc-protected β-amino acid in CH₂Cl₂ (20 mL) and add Trifluoroacetic acid (TFA) (20 mL). Stir at room temperature for 2 hours, then concentrate in vacuo.

-

Isolation : To isolate the free zwitterionic amino acid, dissolve the crude TFA salt in minimal water and load it onto a Dowex 50WX8 strong acid cation-exchange column (H⁺ form). Wash thoroughly with deionized water to remove TFA and organic impurities, then elute the product using 1M aqueous NH₃.

-

Validation : Lyophilize the ammonia fractions. The final product will yield a positive Ninhydrin test (purple color), confirming the presence of a primary amine.

Quantitative Yield & Quality Control Data

The following table summarizes the expected quantitative metrics and analytical validation checkpoints for this protocol:

| Synthetic Stage | Expected Yield / Value | Quality Control & Analytical Method |

| Starting Material | 10.0 mmol (229.27 g/mol ) | HPLC purity >98%, ¹H-NMR baseline check |

| Mixed Anhydride | Quantitative conversion | Visual confirmation (NMM·HCl precipitation) |

| α-Diazoketone | 80 - 85% (Crude) | IR Spectroscopy (Strong band at ~2100 cm⁻¹) |

| Wolff Rearrangement | 75 - 80% (Over 2 steps) | LC-MS (Expected m/z 244.15 [M+H]⁺ for Boc-intermediate) |

| Final Deprotection | >90% | Ninhydrin test (Positive), ¹H-NMR (Absence of Boc t-butyl singlet at ~1.4 ppm) |

| Chiral Integrity | >98% ee | Chiral HPLC analysis against a racemic standard |

References

-

Arndt-Eistert Synthesis - Organic Chemistry Portal Source: organic-chemistry.org URL:[2]

-

Arndt–Eistert reaction - Wikipedia Source: wikipedia.org URL:[4]

-

Homologation of alpha-amino acids to beta-amino acids using Fmoc-amino acid pentafluorophenyl esters Source: nih.gov URL:[6]

-

Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade Source: chemrxiv.org URL:[5]

-

Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters Source: acs.org URL:[3]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: acs.org URL:[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Homologation of alpha-amino acids to beta-amino acids using Fmoc-amino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Incorporation of Fmoc-(3S)-3-amino-3-cyclobutylpropanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Rationale

The integration of unnatural amino acids into peptide sequences is a cornerstone of modern drug development. Fmoc-(3S)-3-amino-3-cyclobutylpropanoic acid is a chiral

However, the synthesis of peptides containing this residue presents a formidable kinetic challenge. The steric bulk of the cyclobutyl group drastically reduces the rate of nucleophilic attack during the coupling phase.

The Kinetic Bottleneck: Amide Formation vs. Hydrolysis

In standard SPPS, coupling reagents convert the Fmoc-amino acid into an active ester. For unhindered

Kinetic pathways in hindered β-amino acid SPPS coupling.

Reagent Selection & Causality

To successfully couple Fmoc-(3S)-3-amino-3-cyclobutylpropanoic acid, standard reagents like HBTU or PyBOP are often insufficient. The protocol requires reagents that generate highly reactive active esters:

-

HATU / DIPEA: HATU converts the carboxylic acid into an OAt (7-aza-1-hydroxybenzotriazole) ester. The pyridine nitrogen of HOAt provides anchimeric (neighboring group) assistance, making HATU one of the most efficient reagents for sterically hindered couplings [3].

-

DIC / Oxyma Pure: This combination is an excellent, non-explosive alternative to HATU. It avoids the risk of guanidinylation of the free amine—a common side reaction when uronium salts (like HATU) are used in excess or during prolonged coupling times [2], [3].

Quantitative Data: Coupling Reagent Efficacy for Hindered Systems

| Reagent System | Active Species Generated | Relative Acylation Rate | Risk of Guanidinylation | Recommendation for Cyclobutyl-β-AA |

| HBTU / DIPEA | OBt Ester | Moderate | High (if prolonged) | Not Recommended |

| PyBOP / DIPEA | OBt Ester | Moderate-High | None | Acceptable (requires double coupling) |

| HATU / DIPEA | OAt Ester | Very High | High (if excess used) | Highly Recommended |

| DIC / Oxyma Pure | Oxyma Ester | Very High | None | Highly Recommended (Best for long couplings) |

Data synthesized from established SPPS coupling reagent guidelines [2], [3].

Step-by-Step Experimental Protocols

The following protocols are optimized for a 0.1 mmol scale synthesis using a standard automated or manual SPPS manifold.

Protocol A: Resin Preparation & Swelling

Causality: Proper swelling exposes the internal matrix of the resin beads, maximizing the accessibility of reactive sites.

-

Weigh 0.1 mmol of the desired resin (e.g., Rink Amide AM resin for a C-terminal amide, loading ~0.5 mmol/g) into a fritted reaction vessel.

-

Add 5 mL of peptide-synthesis grade Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Agitate gently for 45–60 minutes at room temperature.

-

Drain the solvent completely.

Protocol B: Fmoc Deprotection (Self-Validating System)

Causality: Removal of the Fmoc group generates the free amine nucleophile. This step is self-validating; the byproduct (dibenzofulvene-piperidine adduct) absorbs strongly at 301 nm, allowing for real-time spectrophotometric quantification of deprotection efficiency.

-

Add 5 mL of 20% (v/v) Piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 5 mL of 20% Piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and collect the flow-through. (Validation: Measure UV absorbance at 301 nm to confirm complete deprotection).

-

Wash the resin thoroughly: 5 × 5 mL DMF, 1 minute per wash.

Protocol C: Coupling of Fmoc-(3S)-3-amino-3-cyclobutylpropanoic Acid

Causality: Due to the cyclobutyl steric bulk, a double-coupling strategy using an excess of highly reactive OAt or Oxyma esters is required to outcompete ester hydrolysis [1].

-

Preparation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-(3S)-3-amino-3-cyclobutylpropanoic acid and 0.4 mmol of HATU (or 0.4 mmol Oxyma Pure) in 3 mL of DMF.

-

Activation: Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA) if using HATU, or 0.4 mmol DIC if using Oxyma. Stir for 2 minutes to allow active ester formation.

-

Coupling: Transfer the activated mixture to the resin.

-

Agitate for 2 to 3 hours at room temperature. (Note: If microwave assistance is available, heat to 75°C for 15 minutes).

-

Drain the reaction vessel and wash with DMF (3 × 5 mL).

-

Double Coupling: Repeat steps 1–5 to ensure near 100% conversion.

-

Wash the resin: 5 × 5 mL DMF.

Protocol D: Coupling the Subsequent Amino Acid (The Critical Step)

Causality: Once the cyclobutyl

-

Perform Fmoc deprotection as described in Protocol B.

-

Prepare the next Fmoc-amino acid using the DIC/Oxyma Pure activation method (to prevent guanidinylation of the hindered amine over long reaction times) [2].

-

Add the activated amino acid to the resin and agitate for an extended period of 12 to 16 hours (overnight) .

-

Drain and wash extensively with DMF.

-

Capping: To prevent deletion sequences, cap any unreacted hindered amines by adding 5 mL of Acetic Anhydride/DIPEA/DMF (1:1:8) for 15 minutes.

Protocol E: Cleavage and Global Deprotection

-

Wash the resin with DCM (5 × 5 mL) and dry under a stream of nitrogen for 10 minutes.

-

Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water.

-

Add 5 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

-

Collect the cleavage solution into a centrifuge tube.

-

Precipitate the crude peptide by adding 30 mL of ice-cold diethyl ether.

-

Centrifuge at 4000 rpm for 5 minutes, decant the ether, and air-dry the pellet for subsequent LC-MS analysis and HPLC purification.

References

-

Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC (National Institutes of Health). Available at:[Link]

Application Note & Protocols: A Guide to the Incorporation of Cyclobutyl β-Amino Acids into Peptides

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Advantage of Cyclobutyl β-Amino Acids

In the field of medicinal chemistry and drug development, the quest for peptides with enhanced therapeutic properties—such as increased stability against enzymatic degradation and improved target affinity—is relentless. β-amino acids have emerged as powerful building blocks in this endeavor.[1] By introducing an additional carbon into the peptide backbone, they confer significant resistance to proteolysis and can induce stable, predictable secondary structures.[2][3]

Among these, cyclobutyl β-amino acids represent a unique class of conformationally restricted analogues.[4] The rigid cyclobutyl ring system locks the torsional angles of the peptide backbone, providing a powerful tool for sculpting peptide conformation. This structural pre-organization can lead to peptides with higher binding affinities and specificities for their biological targets. This guide provides a comprehensive overview and detailed protocols for the successful synthesis, incorporation, and characterization of peptides containing these valuable synthetic motifs.

Part 1: Monomer Preparation: Synthesis and Functionalization

The journey begins with the cyclobutyl β-amino acid monomer. While various synthetic routes exist, including [2+2] cycloadditions and Mannich-type reactions, this guide focuses on the crucial steps of protecting the monomer for peptide synthesis.[4][5] Proper protection is paramount to prevent unwanted side reactions and ensure controlled, sequential peptide bond formation.[6][7]

Protocol 1: N-α-Amino Group Protection

The primary amino group must be masked with a temporary protecting group that can be selectively removed during each synthesis cycle. The most common strategies in modern solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[6][8] The choice depends on the overall synthetic strategy, ensuring orthogonality with side-chain protecting groups and the resin linker.[6][9]

A. Fmoc Protection (Fmoc-OSu Method)

-

Dissolution: Dissolve the cyclobutyl β-amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution.

-

Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 eq) in dioxane.

-

Reaction: Stir the mixture vigorously at room temperature overnight.

-

Work-up:

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the Fmoc-protected amino acid with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the resulting solid by recrystallization or flash chromatography to yield the pure Fmoc-cyclobutyl-β-amino acid.

B. Boc Protection (Boc-Anhydride Method)

-

Dissolution: Suspend the cyclobutyl β-amino acid (1.0 eq) in a mixture of dioxane, water, and 1 M NaOH.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and stir the mixture at room temperature for 4-6 hours, maintaining a basic pH.

-

Work-up:

-

Concentrate the reaction mixture to remove the organic solvent.

-

Wash the aqueous solution with ethyl acetate to remove impurities.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

-

Purification: Dry the combined organic layers, concentrate, and purify the crude product to yield the Boc-cyclobutyl-β-amino acid.[10]

Part 2: Peptide Synthesis: Incorporating the Monomer

With the protected monomer in hand, the next stage is its incorporation into a growing peptide chain. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for this process.[11]

Workflow Overview: From Monomer to Purified Peptide

The overall process involves monomer preparation, automated or manual solid-phase synthesis, cleavage from the solid support, and final purification.

Caption: The iterative four-step Fmoc-SPPS cycle.

B. Detailed Steps for Incorporating the Cyclobutyl β-Amino Acid:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) to which the preceding amino acid has been attached.

-

Fmoc Deprotection: Swell the resin in N,N-dimethylformamide (DMF). Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes, drain, and repeat once to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain. [12]3. Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Activation and Coupling: This step is critical. Due to steric hindrance, a standard coupling protocol may be insufficient.

-

In a separate vessel, dissolve the Fmoc-cyclobutyl-β-amino acid (3-5 eq.), a coupling reagent (e.g., HATU, HBTU; 3-5 eq.), and a base (e.g., DIPEA; 6-10 eq.) in DMF.

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours. A longer reaction time is often necessary for sterically hindered residues. [13]5. Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling (repeating step 4) is recommended.

-

-

Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), to prepare for the next cycle.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

| Reagent | Full Name | Class | Key Advantages |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Highly efficient, low racemization, excellent for hindered couplings. [14] |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Uronium Salt | A robust and common reagent, effective for most couplings. [15] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Safer alternative to HOBt-based reagents with high efficiency comparable to HATU. [15] |

| PyBOP | (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Strong activator, less likely to cause side reactions like guanidinylation compared to some uronium salts. [16] |

Part 3: Final Cleavage, Purification, and Analysis

Once the peptide sequence is fully assembled, the final steps are to cleave it from the resin, remove all protecting groups, and purify the final product.

Protocol 3: Cleavage and Deprotection

-

Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common formulation is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. The TIS and water act as scavengers to trap reactive cations released during deprotection.

-

Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Isolation: Filter the resin and collect the TFA solution containing the peptide.

-

Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

-

Collection: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization

The crude peptide must be purified to remove deletion sequences, truncated fragments, and byproducts from the cleavage process.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.

-

Use a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

-

Collect fractions corresponding to the main product peak and combine them.

-

-

Characterization:

-

Purity Analysis: Analyze an aliquot of the purified fraction by analytical RP-HPLC to confirm purity (>95% is typical for research applications). * Identity Confirmation: Verify the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it matches the theoretical mass. * Structural Analysis: For detailed structural confirmation, particularly to analyze the conformational effects of the cyclobutyl residue, utilize 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. [17]

-

References

-

Various Authors. (n.d.). Aminoacids of the cyclobutane series. ResearchGate. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.

-